1-(3-Methoxybenzyl)-1H-pyrazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-11(12)5-6-13-14/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWBIDSACOGQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248545 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052552-26-7 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052552-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pyrazole Scaffold: a Cornerstone in Modern Academic Research
The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.govtandfonline.comresearchgate.net This designation stems from its presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The structural versatility of the pyrazole ring allows for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities. nih.govglobalresearchonline.net
The significance of the pyrazole scaffold is underscored by its incorporation into numerous commercially successful drugs. tandfonline.comnih.gov These medications address a wide range of therapeutic areas, demonstrating the broad applicability of this heterocyclic system. The development of such a diverse array of bioactive molecules has cemented the pyrazole moiety as a critical component in the design of novel therapeutic agents. mdpi.comnih.gov
The following table provides a glimpse into the diverse applications of pyrazole-containing compounds in pharmaceuticals:
| Therapeutic Area | Examples of Pharmacological Activities |
| Oncology | Kinase inhibition, anticancer properties. tandfonline.commdpi.com |
| Inflammation | Anti-inflammatory agents. nih.govglobalresearchonline.net |
| Infectious Diseases | Antibacterial, antifungal, antiviral activities. nih.govglobalresearchonline.net |
| Central Nervous System | Antidepressant, antipsychotic, analgesic properties. nih.govnih.gov |
| Metabolic Disorders | Anti-obesity, antidiabetic potential. nih.gov |
This table is illustrative and not exhaustive of all the therapeutic applications of pyrazole derivatives.
5 Aminopyrazole Derivatives: Versatile Building Blocks in Scientific Investigation
Within the broader family of pyrazole (B372694) compounds, 5-aminopyrazole derivatives are particularly noteworthy for their role as versatile synthetic intermediates. nih.govbeilstein-journals.org The presence of a reactive amino group at the 5-position of the pyrazole ring provides a synthetic handle for the construction of more complex molecular structures, particularly fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. nih.govbeilstein-journals.orgnih.gov
The adaptability of 5-aminopyrazoles has led to their use in the synthesis of a wide range of compounds with significant biological and medicinal applications. nih.gov Research has demonstrated that derivatives of 5-aminopyrazole exhibit a variety of pharmacological effects, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. nih.gov This has made them a focal point for researchers aiming to develop new therapeutic agents. nih.gov The ability to readily modify the 5-aminopyrazole core allows for the fine-tuning of molecular properties to optimize biological activity and selectivity. researchgate.net
The Study of 1 3 Methoxybenzyl 1h Pyrazol 5 Amine: a Logical Research Progression
Established Synthetic Pathways for 5-Aminopyrazoles
The construction of the 5-aminopyrazole ring system is well-established, with several reliable methods reported in the chemical literature. These approaches typically involve the formation of the heterocyclic ring through the reaction of a hydrazine (B178648) component with a three-carbon precursor bearing appropriate functional groups.
One of the most common and versatile methods for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-functionalized nitrile. chim.it This approach encompasses several variations depending on the starting materials.
A primary route involves the reaction of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The mechanism proceeds through an initial nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group, yielding the 5-aminopyrazole ring upon tautomerization. nih.govbeilstein-journals.org
Another widely used method employs α,β-unsaturated nitriles, such as alkylidenemalononitriles, as the three-carbon component. beilstein-journals.org The reaction with hydrazine hydrate (B1144303) is thought to proceed via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization onto one of the nitrile groups to form the 5-aminopyrazole product. nih.gov These cyclization strategies are robust and allow for the synthesis of a wide array of substituted 5-aminopyrazoles by varying the substituents on both the hydrazine and the nitrile-containing precursor. beilstein-journals.org
While cyclization reactions build the pyrazole core, reductive amination is a powerful technique for the synthesis and functionalization of aminopyrazoles, particularly for introducing substituents on the amino group. ineosopen.orgharvard.edu Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the corresponding amine. harvard.edu
In the context of 1-substituted-5-aminopyrazoles, this method is primarily used for derivatization. For instance, a pre-formed 5-aminopyrazole can be reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. harvard.edunih.gov This process efficiently converts the primary 5-amino group into a secondary or tertiary amine. A one-pot, two-step procedure has been reported for the synthesis of N-benzyl-pyrazol-5-amines, where a 5-aminopyrazole is first condensed with an aldehyde under solvent-free conditions to form the imine, which is subsequently reduced with sodium borohydride (B1222165) to yield the final product. mdpi.comresearchgate.net This approach is highly efficient for creating libraries of N-substituted aminopyrazole derivatives. researchgate.net
Synthesis of this compound and its Structural Analogs
The synthesis of the target compound, this compound, relies on the general principles of pyrazole formation but requires specific control over the reaction to ensure the correct placement of the methoxybenzyl group.
When a monosubstituted hydrazine, such as (3-methoxybenzyl)hydrazine (B1598133), reacts with an unsymmetrical 1,3-dielectrophilic precursor like a β-ketonitrile, two possible regioisomeric products can be formed. The reaction can yield the 1,5-disubstituted pyrazole (the desired 5-amino isomer) or the 1,3-disubstituted pyrazole (a 3-amino isomer). chim.it
The regioselectivity of this cyclization is often highly dependent on the reaction conditions, particularly the pH. nih.gov It has been demonstrated that acidic conditions can favor the formation of one isomer, while basic conditions can lead to the other. chim.it For example, in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions in toluene (B28343) yielded the 5-aminopyrazole, whereas basic conditions using sodium ethoxide in ethanol (B145695) produced the 3-aminopyrazole. chim.it Careful selection of catalysts, solvents, and temperature is therefore critical to direct the reaction toward the desired this compound isomer and minimize the formation of unwanted side products. acs.org
An efficient and direct protocol for synthesizing this compound involves the condensation of (3-methoxybenzyl)hydrazine with a suitable β-ketonitrile or an equivalent precursor. A common three-carbon synthon for this purpose is 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its derivatives.
The general synthetic approach is outlined in the scheme below, based on established methodologies for analogous compounds. beilstein-journals.orgtandfonline.com The reaction is typically carried out by refluxing the substituted hydrazine and the β-ketonitrile in a solvent like ethanol, often with a catalytic amount of acid to facilitate the reaction. nih.gov Modern protocols may employ microwave irradiation to significantly reduce reaction times and improve yields. chim.it Solid-phase synthesis has also been developed, which is particularly useful for generating libraries of structurally related analogs for screening purposes. acs.org
Table 1: Synthetic Protocols for 1-Substituted-5-Aminopyrazoles
| Precursor A | Precursor B | Conditions | Product Type | Efficiency Notes |
|---|---|---|---|---|
| Substituted Hydrazine | β-Ketonitrile | Ethanol, reflux, acid catalyst | 1,5-Disubstituted-5-aminopyrazole | Standard, versatile method. nih.gov |
| Substituted Hydrazine | Alkylidenemalononitrile | Ethanol, reflux | 1,5-Disubstituted-5-aminopyrazole | Good yields, common method. beilstein-journals.org |
| 5-Aminopyrazole | Aldehyde/Ketone | 1. Heat (condensation) 2. NaBH4 (reduction) | N-Alkyl/Aryl-5-aminopyrazole | Efficient one-pot derivatization. mdpi.com |
Chemical Reactivity and Derivatization Strategies of the Pyrazole Ring
The this compound molecule possesses a rich chemical reactivity, making it a valuable intermediate for further synthetic transformations. The 5-aminopyrazole core is a polyfunctional system with three primary nucleophilic sites: the exocyclic amino group at position 5 (5-NH2), the ring nitrogen at position 1 (N1-H, in cases where it is not substituted), and the carbon atom at position 4 (C4-H). mdpi.comnih.gov The general order of nucleophilic reactivity is 5-NH2 > N1-H > C4-H. nih.gov
For the target N1-substituted compound, the most reactive sites are the 5-amino group and the C4-carbon.
Reactions at the 5-Amino Group: The exocyclic amino group is the most nucleophilic center and readily undergoes reactions with various electrophiles. This includes acylation with acid chlorides or anhydrides to form stable amides, as demonstrated in the synthesis of pyrazol-5-amine benzamides. tandfonline.com It can also undergo alkylation, often via reductive amination with aldehydes and ketones, to yield secondary and tertiary amines. nih.gov
Reactions at the C4 Position: The C4 carbon, while less nucleophilic than the amino group, can participate in electrophilic substitution reactions. It is a key site for building more complex fused heterocyclic systems. For example, in multicomponent reactions involving an aldehyde and a β-diketone, the C4 position can act as the nucleophile that attacks an intermediate, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org
Synthesis of Fused Heterocycles: A major application of 5-aminopyrazoles is their use as building blocks for fused bicyclic systems. mdpi.com The 5-amino group, in concert with either the N1-H or the C4-H, can react with 1,3-bielectrophiles to construct a second ring.
Pyrazolo[1,5-a]pyrimidines: These are formed when a 1-unsubstituted-5-aminopyrazole reacts with reagents like β-diketones or β-ketoesters. The reaction involves the 5-amino group and the N1-H atom cyclizing with the bielectrophile. beilstein-journals.org
Pyrazolo[3,4-b]pyridines: These are synthesized from 5-aminopyrazoles (both N1-substituted and unsubstituted) through condensation reactions where the 5-amino group and the C4-carbon are the nucleophilic sites. nih.govbeilstein-journals.org
Table 2: Reactivity and Derivatization of the 5-Aminopyrazole Core
| Reactive Site | Reagent Type | Product Class |
|---|---|---|
| 5-NH2 Group | Acid Chlorides, Anhydrides | N-(Pyrazol-5-yl)amides |
| 5-NH2 Group | Aldehydes/Ketones + Reducing Agent | N-Alkyl/Aryl-5-aminopyrazoles |
| C4-H Position | Aldehydes, β-Diketones (Multicomponent) | Pyrazolo[3,4-b]pyridines |
Functionalization Reactions for Novel Pyrazole Derivatives
No specific research findings are available for this compound.
Annular Tautomerism and Acylation Reactions in 1H-Pyrazol-5-amines
No specific research findings are available for this compound.
Elucidating the Role of the Pyrazole Core in Biological Activities
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.govnih.gov Its prevalence in drug discovery is attributed to its metabolic stability and its ability to serve as a versatile framework for arranging substituents in a defined three-dimensional orientation, facilitating interactions with biological targets. nih.gov The pyrazole nucleus is a bioisostere for aryl groups, often introduced to improve physicochemical properties such as lipophilicity and solubility. nih.gov While it may not always interact directly with a target protein, it provides a stable anchor for pharmacophoric groups, positioning them correctly within a receptor's binding pocket. nih.gov
The chemical properties of the pyrazole core are central to its biological function. The ring system contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which can act as a hydrogen bond donor, while the other is a pyridine-like nitrogen (N2), which serves as a hydrogen bond acceptor. nih.govias.ac.in This dual capacity allows the pyrazole moiety to form crucial hydrogen bonding interactions with amino acid residues in the active sites of enzymes, such as the hinge region of protein kinases. nih.govnih.gov Substitution at the N1 position removes its ability to donate a hydrogen bond but allows for the introduction of various side chains to explore additional pockets and enhance binding affinity or selectivity. nih.gov The aromatic nature and electron distribution of the pyrazole ring also enable it to participate in π–π stacking and other non-covalent interactions, further stabilizing the ligand-target complex. nih.gov The inherent chemical reactivity of the pyrazole ring, including the basicity of the N2 atom and the potential for deprotonation at N1, underpins its role as a dynamic pharmacophore. ias.ac.inorientjchem.org
Systematic Substituent Effects on Ligand-Target Interactions
The substituent at the N1 position of the pyrazole ring, often referred to as the N-terminal position in this context, is a critical determinant of biological activity. As previously noted, substitution at this position abrogates the hydrogen-bond-donating capability of the N1-H group. nih.gov This modification can be a key strategy in drug design, forcing the molecule to adopt a different binding mode or allowing the introduction of new functional groups to probe deeper into a binding site.
The potentiation of biological activity and increased binding affinity of pyrazole-based ligands are governed by a combination of specific structural features. A primary requirement is the optimal placement of functional groups that can engage in key interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
Key structural requirements identified through numerous SAR studies include:
Hydrogen Bonding Capability: The pyrazole core's N2 atom is a crucial hydrogen bond acceptor, often interacting with the hinge region of protein kinases. nih.govacs.org Furthermore, the presence of a hydrogen bond donor group on a substituent can be essential for activity, as its removal leads to a complete loss of inhibition in certain NAAA inhibitors. acs.org
Optimal Lipophilicity and Steric Bulk: The size and shape of substituents must be complementary to the target's binding pocket. Bulky, lipophilic groups are often favored as they can occupy hydrophobic pockets, increasing binding affinity. mdpi.com However, there is an optimal size; excessively large groups can cause steric hindrance. nih.gov As shown in the table below, extending an alkyl chain at the C5 position from methyl to n-propyl enhanced NAAA inhibitory activity, but further extension or branching was less beneficial or detrimental. acs.org
Favorable Electronic Properties: The electronic nature of the substituents can significantly impact potency. Depending on the target, electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -CF3) can enhance activity. acs.org For NAAA inhibitors, an electron-donating methoxy group at C3 abolished activity, while an electron-withdrawing trifluoromethyl group merely reduced it, indicating a sensitivity to the electronic environment. acs.org
Rigid Scaffolding: Incorporating the pyrazole into a more rigid structure, such as by fusing it with another ring, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
| Compound | R1 Substituent (C3) | R2 Substituent (C5) | IC50 (µM) | Comment |
|---|---|---|---|---|
| Analog 1 | -CH3 | -CH3 | 1.02 | Reference Compound |
| Analog 2 | -CH3 | -CH2CH3 | 0.62 | Slight increase in potency with ethyl group |
| Analog 3 | -CH3 | -CH2CH2CH3 | 0.33 | Optimal potency with n-propyl group |
| Analog 4 | -CH3 | -CH(CH3)2 | 0.64 | Branching slightly reduces potency vs. n-propyl |
| Analog 5 | -OCH3 | -CH3 | >50 | Electron-donating group abolishes activity |
| Analog 6 | -CF3 | -CH3 | 3.29 | Electron-withdrawing group reduces potency |
Several rational design strategies are employed to enhance the biological potency of pyrazole-based compounds. These modifications are often guided by computational modeling, quantitative structure-activity relationship (QSAR) studies, and structure-based drug design. researchgate.netneuroquantology.comneuroquantology.com
Structure-based optimization is another powerful technique. Analysis of X-ray crystal structures of a ligand bound to its target can reveal opportunities for modification. acs.org This allows for the rational design of new analogs with substituents that can form additional hydrogen bonds, occupy unfilled hydrophobic pockets, or displace unfavorable water molecules, thereby increasing binding affinity. mdpi.com For example, the pyrazole-benzimidazole motif was identified as having excellent complementarity with the ATP pocket of Aurora A, supporting its retention in future designs. acs.org
Finally, substituent modification based on established SAR trends is a cornerstone of potency enhancement. This involves systematically altering functional groups at key positions on the pyrazole scaffold or its appendages. This can include:
Introducing electron-withdrawing or electron-donating groups to modulate the electronic character of the molecule for improved target interaction. nih.govmdpi.com
Varying the size and lipophilicity of alkyl or aryl groups to achieve a better fit within binding pockets. acs.org
Incorporating polar or charged groups to engage in specific electrostatic or hydrogen bonding interactions, particularly in solvent-exposed regions of the target. frontiersin.org
| Compound | Modification Strategy | Substituent at C5 | MIC (µg/mL) | Outcome |
|---|---|---|---|---|
| Parent Analog | Reference Structure | Phenyl | 3.5 | Baseline activity |
| Analog A | Introduce H-bond acceptor | 2-Pyridyl | 0.5 | 7-fold increase in potency |
| Analog B | Introduce H-bond donor/acceptor | 4-Hydroxyphenyl | 1.0 | 3.5-fold increase in potency |
| Analog C | Increase lipophilicity | 4-Biphenyl | 1.0 | 3.5-fold increase in potency |
| Analog D | Introduce smaller alkyl group | Cyclopropyl | 0.5 | 7-fold increase in potency |
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data linking the chemical compound This compound to the biological targets and mechanisms outlined in the requested article structure.
The conducted searches aimed to identify studies related to:
Enzyme Modulation: Specifically, its activity as an inhibitor of kinases (BTK, p38 MAP Kinase, FLT3, VEGFR2) and serine proteases like thrombin.
Receptor Interactions: Its potential role as an allosteric modulator of metabotropic glutamate (B1630785) receptors (mGluR5) or as a selective agonist of the Neurotensin Receptor Type 2 (NTS2).
While the broader chemical class of pyrazole derivatives has been investigated for these therapeutic targets, no published research was found that specifically names or details the activity of this compound in these contexts. The existing literature focuses on structurally different pyrazole-containing molecules for each of the specified biological pathways.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on this compound. Creating content for the requested sections would require fabricating data that does not exist in the public domain.
Molecular Mechanism and Biological Target Identification in 1 3 Methoxybenzyl 1h Pyrazol 5 Amine Research
Receptor Binding and Ligand-Receptor Interactions
Characterization of Receptor Antagonism and Agonism
Pyrazole (B372694) derivatives have been extensively studied for their ability to interact with various receptors, often exhibiting potent antagonist or agonist activities. This interaction is highly dependent on the specific substitutions on the pyrazole ring, which dictates the compound's affinity and selectivity for its biological target.
One of the most well-documented activities of pyrazole derivatives is their antagonism of cannabinoid receptors. For instance, the biarylpyrazole SR141716A is a potent and specific antagonist for the brain cannabinoid receptor (CB1). nih.gov Structure-activity relationship (SAR) studies on a series of pyrazole derivatives have identified key structural requirements for potent and selective CB1 receptor antagonism. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org The development of such antagonists is not only crucial for characterizing cannabinoid receptor binding sites but also holds therapeutic potential for antagonizing the side effects of cannabinoids. nih.govacs.org
Beyond cannabinoid receptors, pyrazole derivatives have been investigated as antagonists for other significant receptors, such as the Receptor for Advanced Glycation End products (RAGE). Targeting RAGE is a promising strategy for managing age-related disorders, as it plays a key role in pathological processes like chronic inflammation and oxidative stress. nih.gov Studies have identified phenylurenyl-pyrazoline derivatives as potent RAGE antagonists, with some candidates showing superior efficiency compared to reference antagonists like Azeliragon. nih.gov
The following table summarizes the receptor activity of selected pyrazole derivatives.
| Compound Name/Class | Receptor Target | Activity | Key Findings |
| SR141716A (Rimonabant) | Cannabinoid Receptor 1 (CB1) | Antagonist/Inverse Agonist | Selectively blocks CB1 receptors in the central nervous system and peripheral tissues. nih.gov |
| Phenylurenyl-pyrazoline derivatives | Receptor for Advanced Glycation End products (RAGE) | Antagonist | Potently inhibits the AGE2-BSA/sRAGE interaction, showing promise for addressing age-related disorders. nih.gov |
| Fezolamine | α-adrenergic receptor | Antagonist | A non-selective antagonist that inhibits vasoconstriction mediated by catecholamines. nih.gov |
| Betazole | Histamine H2-receptor | Agonist | Used diagnostically to test gastric secretory function. mdpi.com |
This table is based on data from published research on various pyrazole derivatives and is for illustrative purposes.
Elucidating Signaling Pathway Modulation by Pyrazole Derivatives
The therapeutic effects of pyrazole derivatives are often rooted in their ability to modulate intracellular signaling pathways that are critical for cell life, proliferation, and differentiation. nih.gov Dysregulation of these pathways is frequently implicated in diseases such as cancer and inflammation.
Recent research has highlighted the role of pyrazolone (B3327878) derivatives in directly inhibiting the YAP/TEAD Hippo signaling pathway, which is crucial in organ size control and tumorigenesis. nih.gov Molecular docking and biological investigations have shown that certain pyrazolone compounds can effectively bind to the YAP/TEAD target protein, leading to an anticancer effect. nih.gov For example, compound 4, a newly synthesized pyrazolone derivative, demonstrated a strong binding energy to the YAP/TEAD protein and showed significant inhibitory effects against various cancer cell lines. nih.gov
Furthermore, pyrazole derivatives have been identified as inhibitors of various kinases, which are key regulators of signaling pathways. Encorafenib, a trisubstituted pyrazole derivative, acts as a BRAF inhibitor, targeting the MAP signaling pathway to treat certain types of melanoma. nih.gov Other derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptor-2 (VEGFR-2), all of which are pivotal in cancer cell proliferation and survival. nih.govmdpi.com
The modulation of signaling pathways by pyrazole derivatives also extends to their antioxidant properties. Some pyrazole molecules exhibit significant antioxidant activity by inhibiting enzymes like NADPH oxidase, a major source of reactive oxygen species (ROS). nih.gov By blocking ROS production, these compounds can mitigate oxidative stress and its damaging effects on cells, which is relevant in conditions like inflammation. nih.gov
The table below details the modulation of specific signaling pathways by various pyrazole compounds.
| Compound/Derivative Class | Signaling Pathway | Effect | Associated Disease/Process |
| Pyrazolone derivatives | YAP/TEAD Hippo Signaling Pathway | Inhibition | Cancer. nih.gov |
| Encorafenib | MAP Signaling Pathway (via BRAF inhibition) | Inhibition | Melanoma. nih.gov |
| Pyrazole-containing biguanide (B1667054) derivatives | Adenosine monophosphate-activated protein kinase (AMPK) signaling pathway | Activation | Cancer. mdpi.com |
| Acylhydrazone-linked pyrazoles | NADPH oxidase-mediated ROS production | Inhibition | Oxidative stress, Inflammation. nih.gov |
This table is based on data from published research on various pyrazole derivatives and is for illustrative purposes.
Computational and Theoretical Approaches in 1 3 Methoxybenzyl 1h Pyrazol 5 Amine Studies
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of molecules like 1-(3-Methoxybenzyl)-1H-pyrazol-5-amine. These methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. tandfonline.commodern-journals.com
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. tandfonline.com It is widely applied to pyrazole (B372694) derivatives to gain detailed insights into their electronic properties. eurasianjournals.com DFT calculations can accurately predict the optimized geometry, bond lengths, and bond angles of the molecule. nih.gov For the this compound molecule, DFT would be employed to understand the spatial arrangement of the methoxybenzyl group relative to the pyrazol-5-amine ring. Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. dergipark.org.trnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO's energy relates to its electron-accepting ability (electron affinity). nih.govresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is kinetically less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This intramolecular charge transfer is a key factor in determining the potential for bioactivity. nih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's properties. researchgate.net
Table 1: Key Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to maximal electron flow. |
This table presents the theoretical formulas used to calculate key quantum chemical parameters from frontier molecular orbital energies.
Molecular Docking and Simulation for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). alrasheedcol.edu.iq This method is instrumental in drug discovery for screening potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. jocpr.comresearchgate.net
For this compound, docking studies would be performed to investigate its potential to interact with specific enzymes or receptors implicated in disease pathways. The simulation calculates a binding energy score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative score typically indicates a stronger binding affinity. nih.govjocpr.com The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. jocpr.com
Table 2: Illustrative Molecular Docking Results
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Protein Kinase X | Compound A | -8.5 | LYS7, GLU9, LEU83 |
| Cyclooxygenase-2 | Compound B | -9.2 | ARG120, TYR355, SER530 |
This table provides a representative example of data generated from a molecular docking study, showing binding energies and key amino acid interactions for different ligand-protein complexes. Data is illustrative and not specific to this compound.
Prediction of Reactivity and Potential Biological Interactions
The prediction of a molecule's reactivity and biological potential is a synergistic effort that combines insights from various computational methods. Quantum chemical calculations provide a foundation by describing the molecule's intrinsic electronic properties. For instance, the HOMO-LUMO energy gap helps predict chemical reactivity, while the molecular electrostatic potential map highlights regions likely to engage in intermolecular interactions. nih.govresearchgate.net
NBO analysis further clarifies the stability and charge distribution within the molecule. nih.gov This information, when coupled with molecular docking results, allows for a more comprehensive prediction of biological activity. A molecule that is predicted to be chemically reactive (small HOMO-LUMO gap) and shows strong binding affinity to a specific biological target in docking simulations becomes a promising candidate for further experimental investigation. nih.gov Hirshfeld surface analysis can also be employed to analyze intermolecular interactions in the crystalline state, complementing the understanding of how the molecule interacts with its environment. nih.gov
In Vitro and Pre Clinical Efficacy Assessments of 1 3 Methoxybenzyl 1h Pyrazol 5 Amine Analogs
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are fundamental in early-stage drug discovery, providing a platform to assess the biological effects of compounds on specific cellular processes. Analogs of 1-(3-Methoxybenzyl)-1H-pyrazol-5-amine have been subjected to a variety of these assays to determine their antiproliferative, antimicrobial, and anti-inflammatory properties, as well as their ability to inhibit specific enzymes.
The antiproliferative activity of pyrazole (B372694) derivatives has been widely investigated against a panel of human cancer cell lines, demonstrating the broad-spectrum anticancer potential of this chemical scaffold. nih.gov Structure-activity relationship studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy. nih.gov While specific data for this compound is not extensively detailed, studies on analogous compounds provide significant insights into their potential efficacy.
For instance, various pyrazole derivatives have demonstrated moderate to excellent cytotoxic activity against cell lines such as the human breast adenocarcinoma cell line (MCF-7), human lung carcinoma cell line (A549), and human colorectal carcinoma cell line (HCT-116). nih.gov One study reported a pyrazole derivative with potent activity against the HCT-116 cell line with an IC50 value of 4.2 µM. nih.gov Another series of pyrazole carbaldehyde derivatives showed excellent cytotoxicity against MCF-7 breast cancer cells, with the most potent compound exhibiting an IC50 of 0.25 μM. nih.gov
Furthermore, novel pyrazole-containing imide derivatives have exhibited potent inhibitory activity against the A-549 cell line, with IC50 values for the most active compounds ranging from 3.22 to 4.91 μM. nih.gov Pyrazole derivatives have also been shown to be effective against other cancer cell lines, with some compounds displaying IC50 values ranging from 5.8 to 9.3 µM against MCF-7 cells. srrjournals.com The diverse mechanisms of action for these compounds include the inhibition of various kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.govsrrjournals.com
| Analog/Derivative | Cell Line | Activity (IC50) |
|---|---|---|
| Pyrazole Derivative 1 | HCT-116 (Colon) | 4.2 µM |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 µM |
| Pyrazole-Containing Imide Derivative A | A-549 (Lung) | 3.22 µM |
| Pyrazole-Containing Imide Derivative B | A-549 (Lung) | 4.91 µM |
| 4-bromophenyl substituted Pyrazole | MCF-7 (Breast) | 5.8 µM |
The pyrazole scaffold is a versatile core structure found in many drugs with antimicrobial effects. nih.gov The growing prevalence of microbial infections and antimicrobial resistance necessitates the development of novel therapeutic agents. nih.gov Research into pyrazole derivatives has revealed their potential as both antibacterial and antifungal agents. nih.govconnectjournals.comnih.gov
A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which are close analogs of the subject compound, were synthesized and screened for their antimicrobial activities. nih.govtandfonline.comtandfonline.com These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as several mycotoxic fungal strains. nih.govtandfonline.com
Among the synthesized compounds, certain derivatives showed potent antimicrobial activities. nih.govtandfonline.com For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 06 μg/mL against Klebsiella pneumoniae and 07 μg/mL against Bacillus subtilis. tandfonline.com In terms of antifungal activity, some compounds showed significant inhibition zones against fungal pathogens, with the most active compounds displaying zones of inhibition ranging from 2.1 to 4.4 mm. tandfonline.com
| Microorganism | Type | Activity (MIC) | Activity (Zone of Inhibition) |
|---|---|---|---|
| Klebsiella pneumoniae MTCC 618 | Gram-negative Bacteria | 06 µg/mL | - |
| Bacillus subtilis NCIM 2010 | Gram-positive Bacteria | 07 µg/mL | - |
| Pseudomonas aeruginosa ATCC 20852 | Gram-negative Bacteria | 09 µg/mL | - |
| Fungal Pathogens | Fungi | - | 2.1 - 4.4 mm |
Pyrazole derivatives are recognized for their significant anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govijpsjournal.comnih.gov The development of selective COX-2 inhibitors is a key strategy in inflammation therapy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
Studies on new pyrazole derivatives have demonstrated their potent COX-2 inhibitory activity at nanomolar levels. nih.gov For instance, some compounds exhibited IC50 values towards the COX-2 enzyme in the range of 19.87 to 61.24 nM. nih.gov The selectivity index for some of these compounds, which indicates their preference for inhibiting COX-2 over COX-1, was also notable. nih.gov In cellular models, such as LPS-stimulated RAW 264.7 macrophages, pyrazole derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines like IL-6. ijpsjournal.com One study reported an 85% reduction in IL-6 at a 5 µM concentration. ijpsjournal.com
| Analog/Derivative | Assay | Activity |
|---|---|---|
| Pyrazole Derivative 2a | COX-2 Inhibition | IC50 = 19.87 nM |
| Pyrazole Derivative 3b | COX-2 Inhibition | IC50 = 39.43 nM |
| Pyrazole Derivative 5e | COX-2 Inhibition | IC50 = 39.14 nM |
| 3,5-diarylpyrazole | LPS-stimulated RAW 264.7 macrophages | 85% IL-6 reduction at 5 µM |
The therapeutic effects of pyrazole derivatives are often linked to their ability to inhibit specific enzymes involved in disease pathology. sciencescholar.us In vitro enzyme assays are crucial for elucidating the mechanism of action of these compounds.
Several studies have focused on the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by pyrazole analogs. nih.gov Novel pyrazole derivatives have been identified as potent CDK2 inhibitors, with IC50 values for the most promising candidates ranging from 0.96 to 3.82 µM. nih.gov
In the context of anti-inflammatory activity, the inhibition of COX enzymes is a primary mechanism. nih.gov As mentioned previously, pyrazole derivatives have shown potent and selective inhibition of COX-2. nih.govnih.gov Additionally, some pyrazole analogs have been investigated for their ability to inhibit other enzymes involved in inflammation, such as lipoxygenase (LOX). One study identified a potent lipoxygenase inhibitor with an IC50 of 80 µM. nih.gov
Another area of investigation is the inhibition of xanthine (B1682287) oxidase, an enzyme that can contribute to oxidative stress. One pyrazole derivative demonstrated potent xanthine oxidase inhibitory activity with an IC50 of 0.83 µM, which was linked to its anticancer effects. nih.gov
| Enzyme Target | Analog/Derivative | Activity (IC50) |
|---|---|---|
| CDK2/cyclin A2 | Pyrazole Derivative 9 | 0.96 µM |
| CDK2/cyclin A2 | Pyrazole Derivative 7d | 1.47 µM |
| COX-2 | Pyrazole Derivative 2a | 19.87 nM |
| Lipoxygenase (LOX) | Pyrazole Derivative 2g | 80 µM |
| Xanthine Oxidase | Pyrazole Derivative 1 | 0.83 µM |
Advanced Pre-clinical Model Systems
Following promising in vitro results, the evaluation of drug candidates progresses to more complex pre-clinical models that can better predict human responses. These models are essential for studying disease progression and the in vivo efficacy of new therapeutic agents.
Xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of pre-clinical cancer research. reactionbiology.com These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth and affect disease progression. reactionbiology.com
While specific xenograft data for this compound is not available, studies on other pyrazole derivatives have demonstrated their in vivo anticancer activity. For example, one pyrazole derivative was shown to be effective in an HCT116 xenograft model, suggesting its potential for treating malignant tumors. nih.gov Another study on pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) showed that these compounds could reduce tumor growth in preclinical models of Ewing sarcoma. mdpi.com Intravenous administration of these inhibitors led to their accumulation in the tumor, inducing cell death and reducing tumor growth. mdpi.com These findings underscore the potential of pyrazole-based compounds to translate their in vitro antiproliferative activity into in vivo efficacy.
Transgenic Zebrafish Assays for Antiangiogenic Effects
The use of transgenic zebrafish models has become a pivotal tool in the high-throughput screening and preclinical evaluation of the antiangiogenic potential of novel compounds, including analogs of this compound. mdpi.comnih.gov This in vivo system offers a unique combination of biological complexity comparable to other vertebrate models with the scalability required for rapid screening. nih.gov The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of vascular development, making it an ideal platform for assessing the impact of chemical compounds on angiogenesis. biomedpharmajournal.org
Commonly utilized transgenic lines, such as Tg(fli1:EGFP) or Tg(flila:EGFP), express Enhanced Green Fluorescent Protein (EGFP) specifically in vascular endothelial cells. mdpi.comnih.gov This genetic modification enables detailed visualization of the developing vasculature, including the intersegmental vessels (ISVs), which are a primary focus in antiangiogenic studies. biomedpharmajournal.orgnih.gov
Research into pyrazole derivatives has leveraged these models to identify and characterize their antiangiogenic properties. Studies have demonstrated that certain pyrazole analogs can effectively inhibit the formation of new blood vessels in developing zebrafish embryos.
For instance, a series of pyrazolo-benzothiazole hybrids were synthesized and evaluated for their antiangiogenic activity using the Tg(flila:EGFP) transgenic zebrafish model. nih.gov One of the most potent compounds from this series, identified as compound 14 in the study, demonstrated significant inhibition of vascular development. nih.gov When zebrafish embryos were treated with this compound, a noticeable disruption in the formation of intersegmental vessels was observed, indicating a potent antiangiogenic effect. nih.gov This provides strong evidence that the pyrazole scaffold can be a foundation for developing effective antiangiogenic agents. nih.gov
In a similar vein, the pyrazolyl urea (B33335) compound, GeGe-3 , was identified as a potential angiogenesis inhibitor. Its activity was confirmed in zebrafish embryos, where it was shown to interfere with the formation of intersegmental tubes. ulysseus.eu This finding prompted the synthesis and evaluation of a new series of 5-amino pyrazoles to further explore the structure-activity relationships and identify derivatives with enhanced antiangiogenic properties. ulysseus.eu
The general methodology for these assays involves exposing zebrafish embryos at an early stage of development to the test compounds. The subsequent effects on the growth and patterning of the ISVs are then observed and quantified, often by measuring the length or number of these vessels compared to a control group. The results from these assays help to identify lead candidates for further preclinical development. nih.gov
The following table summarizes the findings from studies on pyrazole analogs using transgenic zebrafish assays.
| Compound/Analog Class | Zebrafish Model | Key Findings |
| Pyrazolo-benzothiazole hybrid (compound 14 ) | Tg(flila:EGFP) | Displayed significant in vivo antiangiogenic properties, inhibiting the formation of intersegmental vessels. nih.gov |
| Pyrazolyl urea (GeGe-3 ) | Zebrafish embryos | Interfered with the formation of intersegmental tubes, indicating potential as an angiogenesis inhibitor. ulysseus.eu |
These studies underscore the utility of the transgenic zebrafish model in the preclinical assessment of pyrazole-based compounds and their analogs for antiangiogenic efficacy.
Future Directions and Research Implications for 1 3 Methoxybenzyl 1h Pyrazol 5 Amine
Prospects for Rational Drug Design and Development
Rational drug design offers a systematic approach to developing new therapeutics, and the 1-(3-Methoxybenzyl)-1H-pyrazol-5-amine scaffold is a promising starting point for such endeavors. The pyrazole (B372694) ring is a versatile core, and modifications to its substituents can lead to compounds with high efficacy and potency. frontiersin.org The process of drug discovery for pyrazole derivatives often integrates combinatorial chemistry, molecular docking, and deep learning to design and evaluate new potential inhibitors for specific biological targets. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this process. For pyrazole-based compounds, SAR studies have been crucial in identifying the structural features necessary for potent biological activity, such as the inhibition of p38α MAP kinase, which is relevant for inflammatory disorders. scirp.orgscirp.org For this compound, a systematic exploration could involve:
Modification of the Benzyl Ring: Altering the position of the methoxy (B1213986) group (e.g., to the 2- or 4-position) or replacing it with other functional groups (e.g., hydroxyl, halogen, or alkyl groups) could significantly impact target binding and selectivity.
Substitution on the Pyrazole Core: Introducing various substituents at the C3 and C4 positions of the pyrazole ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
Derivatization of the 5-amino Group: The amine group serves as a key synthetic handle for creating libraries of amides, sulfonamides, or other derivatives, which can be explored for improved pharmacological properties. mdpi.com
Computational tools are indispensable in modern drug design. Molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to the active sites of various enzymes, such as kinases or proteases. nih.govacs.org This in-silico approach helps prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes, accelerating the discovery of lead compounds. nih.gov
| Strategy | Description | Tools & Techniques | Potential Outcome for this compound |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine which parts of the molecule are responsible for its biological effects. frontiersin.orgscirp.org | Combinatorial Chemistry, Parallel Synthesis, Biological Assays | Identification of key functional groups on the methoxybenzyl and pyrazole moieties that enhance target-specific activity and reduce off-target effects. |
| Molecular Docking | Computational simulation of a ligand binding to the active site of a macromolecular target. nih.gov | Software like AutoDock, Schrödinger Maestro; 3D Protein Structures (PDB) | Prediction of binding affinity and orientation within targets like kinases, proteases, or receptors, guiding the design of more potent derivatives. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. mdpi.com | Software like MOE, Discovery Studio | Development of a 3D model to screen virtual libraries for novel compounds with different core structures but similar predicted activity. |
| Binding Free Energy Calculations | Quantitative prediction of the binding affinity between a ligand and its target. nih.gov | MM/PBSA, Free Energy Perturbation (FEP) | Refining the selection of top candidate molecules by providing a more accurate estimate of their potency before synthesis. |
Exploration of Novel Pharmacological Activities
The 5-aminopyrazole scaffold is associated with an exceptionally broad spectrum of pharmacological activities. nih.govmdpi.com This versatility suggests that this compound could possess a range of biological effects worthy of investigation. High-throughput screening (HTS) of the compound against a diverse array of biological targets is a primary strategy for discovering novel activities.
Based on the activities reported for structurally related pyrazole and 5-aminopyrazole derivatives, several therapeutic areas present promising avenues for exploration. These include oncology, infectious diseases, and inflammatory conditions. For instance, various substituted pyrazoles have demonstrated significant anticancer effects, antimicrobial properties against bacteria and fungi, and potent anti-inflammatory action. nih.govnih.govnih.govmdpi.com Furthermore, pyrazoline-containing compounds, which are structurally related, have been investigated as therapeutic targets for neurodegenerative disorders. nih.govacs.org
| Pharmacological Activity | Description and Examples from Literature | Potential Implication for this compound |
|---|---|---|
| Anticancer | Substituted pyrazoles have shown cytotoxic activity against various cancer cell lines, including chronic myeloid leukemia and breast adenocarcinoma (MCF-7). scirp.orgnih.govnih.govbioengineer.org | Screening against a panel of human cancer cell lines to identify potential antiproliferative effects. |
| Anti-inflammatory | Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors. mdpi.comnih.govmdpi.com | Evaluation in cellular and animal models of inflammation to determine potential efficacy for inflammatory diseases. |
| Antimicrobial / Antifungal | Derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine have been synthesized and shown to have antibacterial and antifungal activities. nih.govnih.gov | Testing against a broad spectrum of pathogenic bacteria and fungi to discover potential anti-infective properties. |
| Antitubercular | Novel pyrazole-containing compounds have been identified as active against Mycobacterium tuberculosis, with some targeting the MmpL3 protein. nih.gov | Screening for activity against M. tuberculosis, including drug-resistant strains. |
| Kinase Inhibition | The 5-aminopyrazole moiety is a known scaffold for potent inhibitors of protein kinases, such as p38 MAP kinase, which are targets for inflammatory diseases. scirp.orgnih.gov | Screening against a panel of kinases to identify potential applications in oncology or immunology. |
| Neuroprotective | Pyrazoline scaffolds are being investigated for activity against neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE). nih.govacs.org | Investigation of potential inhibitory activity against targets relevant to neurodegeneration. |
| Serotonin (B10506) Receptor Inverse Agonist | A phenyl pyrazole derivative was developed as a highly selective 5-HT2A receptor inverse agonist for treating arterial thrombosis. nih.gov | Evaluation of binding and functional activity at serotonin receptors and other GPCRs. |
Integration of Multi-Omics Data in Pyrazole Research
The future of drug discovery lies in the integration of complex biological data through multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics. nih.govajjms.com This systems biology approach provides a holistic view of disease pathology, enabling the identification and validation of novel drug targets that might be missed by single-omics studies. nih.govnih.gov
For a compound like this compound, a multi-omics strategy can be transformative. Instead of screening the compound against known targets, researchers can start with a disease state. For example, by comparing the multi-omics profiles of healthy and cancerous tissues, specific proteins or metabolic pathways that are dysregulated in the disease can be identified as potential new targets. nih.govrsc.org
Once a novel target is validated, a library of pyrazole derivatives, including and based on this compound, can be screened for inhibitory activity. This target-driven approach, informed by deep biological data, increases the likelihood of discovering a clinically effective molecule. For instance, if a multi-omics analysis of a neurodegenerative disease points to a previously un-implicated metabolic enzyme, chemical proteomics could be used to see if pyrazole compounds bind to and modulate this enzyme. This integration of chemical biology with systems biology represents a powerful paradigm for uncovering novel therapeutic applications for heterocyclic scaffolds like pyrazoles. nih.gov
Q & A
Q. What are the standard synthetic protocols for 1-(3-Methoxybenzyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
Condensation : Reacting 3-methoxybenzaldehyde with hydrazine derivatives to form hydrazones.
Cyclization : Using α,β-unsaturated carbonyl compounds (e.g., acrylonitrile derivatives) in ethanol with sodium ethoxide as a base, followed by refluxing for 2–3 hours .
Purification : Column chromatography (silica gel, hexane:ethyl acetate) and TLC monitoring to isolate the product.
Q. Optimization Tips :
- Temperature Control : Maintain reflux temperatures (70–80°C) to avoid side reactions.
- Catalyst Use : 10% Pd/C for selective reduction steps .
- Solvent Choice : Ethanol or dichloromethane for better solubility of intermediates.
Q. Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | NaOEt, ethanol, reflux | 65–80% |
| Purification | Silica gel (60–120 mesh) | Purity >95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer :
- 1H/13C NMR :
- Key Peaks :
- Aromatic protons (δ 6.8–7.3 ppm, doublets for methoxybenzyl group).
- Pyrazole NH2 (δ ~5.1 ppm, broad singlet) .
- 13C Signals : Methoxy carbon (δ ~55 ppm), pyrazole C5 (δ ~89 ppm) .
- IR Spectroscopy :
- NH2 stretch (~3250 cm⁻¹), C=N (1600–1680 cm⁻¹) .
- Mass Spectrometry :
- Expected [M+H]+ for C11H14N3O: 220.11. Confirm isotopic patterns for chlorine-free derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or mass spectrometry data during structural elucidation?
Methodological Answer :
- Contradiction Analysis :
- Spin Systems : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, distinguish methoxybenzyl protons from pyrazole signals .
- Isotopic Peaks : Check for halogen impurities (e.g., residual Cl from HCl deprotection) in mass spectra.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrazole ring conformation) using single-crystal studies .
Case Example :
A discrepancy in NH2 proton integration (e.g., δ 5.1 ppm appearing as a singlet instead of a broad peak) may indicate tautomerism. Variable-temperature NMR can confirm dynamic behavior .
Q. What strategies are recommended for scaling up the synthesis while maintaining efficiency and purity?
Methodological Answer :
- Process Optimization :
- Batch vs. Flow Chemistry : Transition to continuous flow for cyclization steps to improve heat transfer and reduce side products.
- Catalyst Recycling : Recover Pd/C via filtration for reuse in reduction steps .
- Purification at Scale :
- Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) for cost-effective isolation.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Scalability Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 97% | 95% |
Q. How should researchers design bioactivity studies for this compound derivatives, and what assays are most relevant?
Methodological Answer :
- Assay Design :
- Antimicrobial Testing : Follow CLSI guidelines for MIC assays (e.g., E. coli ATCC 25922, Mueller-Hinton broth, 24-hour incubation) .
- Controls : Include ciprofloxacin (positive control) and solvent-only (negative control).
- Mechanistic Studies :
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics (NADPH oxidation at 340 nm) .
Q. Example Bioactivity Data :
| Derivative | MIC (E. coli) | DHFR IC50 |
|---|---|---|
| 9a (Nitro-substituted) | 25 µg/mL | 0.8 µM |
| 9b (Methoxy-substituted) | 50 µg/mL | 1.2 µM |
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model charge distribution.
- Nucleophilic Sites : Pyrazole C4 (highest Fukui index, f⁻ = 0.12) .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways using GROMACS.
Q. How can researchers address low yields in the final cyclization step of the synthesis?
Methodological Answer :
- Root Cause Analysis :
- Intermediate Stability : Degradation of hydrazine intermediates under basic conditions. Stabilize with Boc protection .
- Side Reactions : Competing Michael addition; mitigate by using anhydrous ethanol and inert atmosphere.
- Yield Improvement :
- Catalytic Additives : Add 1 mol% iodine to accelerate cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
